ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate
CAS No.: 1333706-51-6
Cat. No.: VC3379825
Molecular Formula: C12H12N6O2
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333706-51-6 |
|---|---|
| Molecular Formula | C12H12N6O2 |
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | ethyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H12N6O2/c1-3-20-12(19)8-4-16-18(6-8)11-9-5-15-17(2)10(9)13-7-14-11/h4-7H,3H2,1-2H3 |
| Standard InChI Key | PVANESFRXWNOCO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=C1)C2=NC=NC3=C2C=NN3C |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1)C2=NC=NC3=C2C=NN3C |
Introduction
Chemical Properties and Structure
Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate possesses a unique molecular architecture characterized by the fusion of multiple heterocyclic systems. This compound features a pyrazolo[3,4-d]pyrimidine core with a methyl substituent at the 1-position, connected to a pyrazole ring bearing an ethyl carboxylate group. The structural complexity contributes to its distinctive chemical behavior and potential biological interactions with various cellular targets.
The compound has been identified with specific chemical identifiers that facilitate its recognition in chemical databases and research literature. It possesses a molecular formula of C12H12N6O2, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, six nitrogen atoms, and two oxygen atoms within its structure. The molecular weight of the compound is calculated to be 272.26 g/mol, placing it in the range of small-molecule drug candidates. The compound has been assigned the CAS registry number 1333706-51-6, which serves as its unique identifier in chemical substance databases.
The structural features of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate can be better understood by examining its constituent parts. The compound contains a pyrazolo[3,4-d]pyrimidine scaffold, which is a bicyclic heterocycle formed by the fusion of pyrazole and pyrimidine rings. This core structure is methylated at the 1-position of the pyrazolo[3,4-d]pyrimidine moiety, which may influence its interactions with biological targets. Additionally, a pyrazole ring is attached at the 4-position of the pyrazolo[3,4-d]pyrimidine core, and this pyrazole bears an ethyl carboxylate group at its 4-position.
Physical and Chemical Properties
The key properties of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N6O2 |
| Molecular Weight | 272.26 g/mol |
| CAS Number | 1333706-51-6 |
| VCID | VC3379825 |
| Appearance | Not specified in available data |
| Solubility | Not specified in available data |
| Melting Point | Not specified in available data |
The presence of an ethyl ester group in the molecule suggests potential hydrolysis under basic conditions, which could be exploited for structural modifications or during metabolism studies. The multiple nitrogen atoms in the heterocyclic rings could serve as hydrogen bond acceptors in interactions with biological macromolecules such as proteins or nucleic acids. These structural features collectively contribute to the compound's potential biological activities and pharmaceutical applications.
Structural Relationship with Similar Compounds
Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate belongs to a family of compounds with related structures. Understanding these relationships provides insights into potential synthesis routes and biological activities. A closely related compound is 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole, which lacks the ethyl carboxylate functionality present in the title compound.
The comparison between these two compounds is valuable for structure-activity relationship studies. The parent compound, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole, has a molecular formula of C9H8N6 and a molecular weight of 200.2 g/mol, making it significantly smaller than the ethyl carboxylate derivative. This size difference may affect various pharmacokinetic properties such as absorption, distribution, metabolism, and excretion in biological systems. The addition of the ethyl carboxylate group could potentially influence the compound's solubility, lipophilicity, and binding affinity to target proteins.
Another related compound mentioned in the literature is 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, which features a hydroxyl group at the position where the pyrazole ring would be attached in the title compound. This structural variation represents another possible modification of the core scaffold that could lead to different biological properties. Additionally, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine exemplifies how the core structure can be linked to other heterocyclic systems like piperazine, potentially enhancing its biological activity or solubility.
Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate | C12H12N6O2 | 272.26 | 1333706-51-6 | Ethyl carboxylate group on pyrazole ring |
| 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole | C9H8N6 | 200.2 | 1328896-60-1 | Unsubstituted pyrazole ring |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | C6H6N4O | Not specified | Not specified | Hydroxyl group at 4-position |
| 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine | Not specified | Not specified | 245449-97-2 | Piperazine ring instead of pyrazole |
These structural relationships highlight the versatility of the pyrazolo[3,4-d]pyrimidine scaffold and provide insights into potential modification strategies for developing compounds with enhanced or targeted biological activities. The analysis of such structural variations is crucial for medicinal chemistry efforts aimed at optimizing lead compounds for specific therapeutic applications.
| Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|
| tert-Butyl nitrite, Cu(II) bromide | Acetonitrile | 20-65°C | 3.5h | 81% | Portionwise addition of starting material |
| tert-Butyl nitrite, Cu(II) bromide | Acetonitrile | 60°C | 2h | 68% | Conducted under inert atmosphere |
| tert-Butyl nitrite, Cu(I) bromide | Acetonitrile | 65°C | 24h | 66% | Caution: gas evolution noted |
Following the bromination step, the ethyl ester group can be either hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, depending on the desired synthetic route. The hydrolysis of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid has been achieved using lithium hydroxide in a mixture of tetrahydrofuran, water, and ethanol, with yields as high as 92%.
Final Assembly Strategies
The assembly of the final compound would likely involve the coupling of the pyrazolo[3,4-d]pyrimidine core with the appropriately functionalized pyrazole component. This could be accomplished through various methods, including nucleophilic substitution reactions if a suitable leaving group is present at the 4-position of the pyrazolo[3,4-d]pyrimidine core. Alternatively, transition metal-catalyzed cross-coupling reactions could be employed if appropriate functional groups (e.g., halides, boronic acids) are present on the coupling partners.
Purification of the final product would typically involve techniques such as recrystallization, column chromatography, or preparative HPLC, depending on the scale of the synthesis and the purity requirements. The characterization of the synthesized compound would be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
| Therapeutic Area | Potential Mechanism | Relevance to Title Compound |
|---|---|---|
| Oncology | Inhibition of CDKs, disruption of cell cycle regulation | Structural features suggest potential interaction with kinase binding sites |
| Neurology | Interaction with sigma receptors, modulation of neuronal signaling | The heterocyclic scaffold may enable binding to neuronal targets |
| Immunology | Modulation of immune cell function | Potential interaction with signaling pathways in immune cells |
| Anti-inflammatory | Inhibition of inflammatory signaling pathways | Heterocyclic compounds often show anti-inflammatory properties |
The presence of the ethyl carboxylate group in the title compound may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. This functional group could serve as a prodrug moiety, potentially being hydrolyzed in vivo to release the corresponding carboxylic acid derivative, which might exhibit different binding affinities or biological activities compared to the parent compound.
Research Findings and Future Directions
Future research on this compound could focus on several key areas. Structure-activity relationship (SAR) studies would be valuable to understand how modifications of various functional groups affect biological activity. For example, variations in the substituents on the pyrazole ring or the pyrimidine portion could lead to compounds with enhanced potency or selectivity for specific targets. Investigation of the compound's binding mode with potential protein targets, such as CDKs or sigma receptors, through computational docking studies and X-ray crystallography would provide insights into the molecular basis of its activity.
Pharmacokinetic studies would also be essential to determine the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Understanding these parameters is crucial for assessing the compound's potential as a drug candidate. The presence of the ethyl carboxylate group suggests potential hydrolysis in vivo, which could influence the compound's pharmacokinetic profile and biological activity.
Knowledge Gaps and Research Opportunities
Several knowledge gaps exist in the current understanding of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, presenting opportunities for future research:
| Research Area | Knowledge Gap | Research Opportunity |
|---|---|---|
| Target Identification | Specific molecular targets of the compound are not well-defined | Screening against various kinases and receptors to identify primary targets |
| Structure-Activity Relationships | Limited understanding of how structural modifications affect activity | Synthesis and testing of structural analogs to develop SAR models |
| Pharmacokinetics | Limited data on ADMET properties | In vitro and in vivo studies to characterize pharmacokinetic profile |
| Mechanism of Action | Molecular mechanisms underlying potential biological activities are unclear | Cellular and biochemical studies to elucidate mechanisms |
| Synthetic Methodology | Efficient synthesis routes not fully developed | Development of optimized synthetic protocols |
Addressing these knowledge gaps would contribute significantly to understanding the potential of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate as a lead compound for drug development. Collaborative efforts between medicinal chemists, biochemists, and pharmacologists would be beneficial in comprehensively exploring the properties and potential applications of this compound.
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